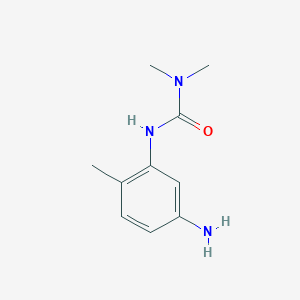
1-(5-Amino-2-methylphenyl)-3,3-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications in medicinal chemistry due to their versatile reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” were not found, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine .
Chemical Reactions Analysis
Urea derivatives, including “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea”, can undergo a variety of chemical reactions. These can include reactions with electrophiles due to the nucleophilic nature of the nitrogen atoms, or hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would depend on its exact molecular structure. Urea derivatives generally have polar characteristics due to the presence of the carbonyl and amine groups .
Aplicaciones Científicas De Investigación
Enzymology of Arsenic Metabolism
Research in the field of toxicology and pharmacology has explored the enzymology involved in the biotransformation of inorganic arsenic, leading to the identification of monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)) as metabolic products in humans exposed to arsenic. This area of research is crucial for understanding the detoxification mechanisms and the role of specific proteins, such as monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase, in arsenic biotransformation. The study proposes a new mechanism involving hydrogen peroxide for detoxifying arsenite and its methylated derivatives, highlighting the complex interplay of metabolic pathways in response to toxic exposure (Aposhian et al., 2004).
DNA Methyltransferase Inhibitors
In the context of oncology, research has focused on DNA methyltransferase inhibitors, which have shown potential in inhibiting hypermethylation and restoring suppressor gene expression. These inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, demonstrate the importance of understanding DNA methylation in the regulation of gene expression and its implications for cancer treatment. The review by Goffin and Eisenhauer (2002) explores the current state of DNA methyltransferase inhibitor research and their application in clinical settings, offering insights into the complex relationship between epigenetic modifications and cancer (Goffin & Eisenhauer, 2002).
Pharmacological Properties of Chlorogenic Acid
Another relevant area of research is the study of chlorogenic acid (CGA), a phenolic compound with various biological and pharmacological effects. Research in this field has uncovered the antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties of CGA, among others. This comprehensive review by Naveed et al. (2018) discusses the therapeutic roles of CGA and its potential in treating metabolic disorders, highlighting the importance of natural compounds in drug discovery and therapeutic applications (Naveed et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions for research on “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would likely depend on its biological activity and potential applications. Urea derivatives are a focus of ongoing research in medicinal chemistry, with potential applications in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
3-(5-amino-2-methylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJQQMQKYWCCNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-methylphenyl)-3,3-dimethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
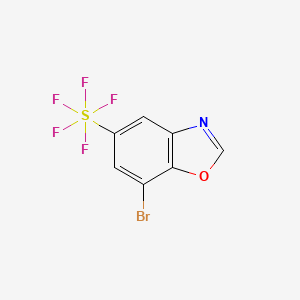
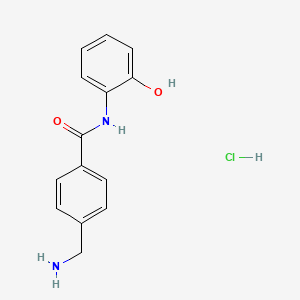
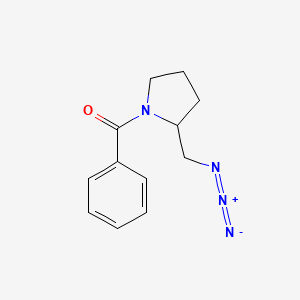
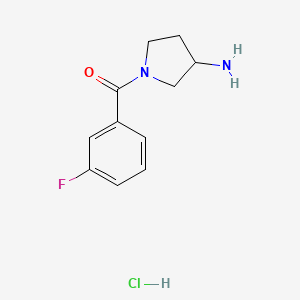
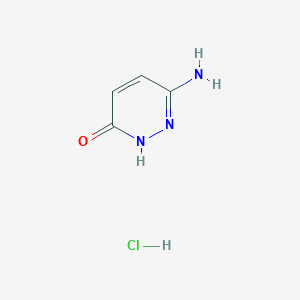

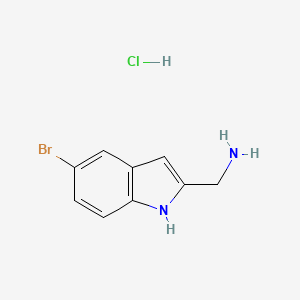

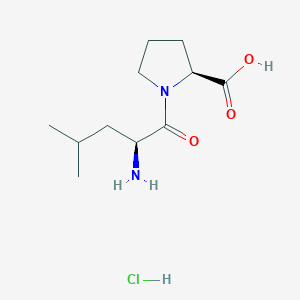

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)